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o-Flutamide-d7

Cat. No.: B12432040
M. Wt: 283.25 g/mol
InChI Key: ZMFQELZYFBRXFJ-NWOXSKRJSA-N
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Description

Significance of Stable Isotope Labeling in Modern Analytical Chemistry and Drug Discovery

Stable isotope labeling is a technique that involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen-1 with deuterium (B1214612) (²H or D), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N). symeres.com This practice has become an indispensable tool in a wide array of scientific fields, particularly in pharmaceutical research and analytical chemistry. adesisinc.com The core advantage of this method lies in the ability to track the movement and transformation of molecules within complex biological systems. While chemically similar to their unlabeled counterparts, the difference in mass allows these labeled compounds to be detected and differentiated using specialized analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the realm of drug discovery and development, stable isotope labeling provides profound insights into a drug candidate's behavior. adesisinc.com It is crucial for investigating drug metabolism and pharmacokinetics (DMPK), as researchers can trace the metabolic fate of labeled drugs, identifying their breakdown products (metabolites) and understanding their pathways. symeres.comadesisinc.com This information is critical for evaluating the efficacy and safety of new therapeutic agents. adesisinc.comsilantes.com Furthermore, labeling enhances the precision of analytical methods, allowing for accurate quantification of drug concentrations in biological samples like blood or urine, which is essential for bioavailability and pharmacokinetic studies. symeres.comnih.gov By improving the accuracy of these analyses, stable isotope labeling helps to streamline the drug development process, offering a clearer understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. clearsynth.com

Principles and Applications of Deuterium Labeling in Investigational Chemical Biology

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen possessing a nucleus with one proton and one neutron, in contrast to the single proton in the nucleus of the more common protium (B1232500) (¹H). wikipedia.org This additional neutron doubles the mass of the hydrogen atom, a significant change that allows deuterated compounds to be easily distinguished from their non-deuterated forms by mass spectrometry or infrared spectroscopy without altering their fundamental chemical structure and biological activity. clearsynth.comwikipedia.org The process of creating these molecules, known as deuterium labeling, typically involves chemical synthesis using deuterated reagents or hydrogen-deuterium exchange reactions. symeres.com

Deuterium-labeled compounds have extensive applications in chemical and biological research. A primary use is as tracers to monitor metabolic pathways and study the pharmacokinetics of drugs. symeres.comclearsynth.com Because they behave almost identically to the unlabeled drug, they can be used to determine the rate of a drug's absorption, distribution, metabolism, and excretion. clearsynth.com Another key application is their use as internal standards for quantitative analysis in mass spectrometry. veeprho.comcaymanchem.commedkoo.com Adding a known quantity of a deuterated standard to a sample allows for precise measurement of the unlabeled drug, correcting for any loss during sample preparation and analysis. veeprho.com Furthermore, the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a "kinetic isotope effect," where deuteration at a site of metabolic activity can slow down the rate of metabolism, a principle that is explored to improve the pharmacokinetic properties of certain drugs. symeres.commedchemexpress.com Deuterium labeling is also a powerful tool in structural biology, particularly in neutron scattering experiments, where selective deuteration helps to elucidate the structure and dynamics of complex biological macromolecules like proteins. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F3N2O3 B12432040 o-Flutamide-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11F3N2O3

Molecular Weight

283.25 g/mol

IUPAC Name

2,3,3,3-tetradeuterio-N-[2-nitro-5-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D

InChI Key

ZMFQELZYFBRXFJ-NWOXSKRJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

The Profile of Flutamide D7

Chemical and Physical Properties

Flutamide-d7 is a stable isotope-labeled analog of Flutamide, where seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. veeprho.com This specific labeling pattern is described in its formal chemical name: 2-(methyl-d3)-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide-2,3,3,3-d4. caymanchem.com It is primarily synthesized for use in research settings, particularly as an internal standard for the quantification of Flutamide in biological matrices. caymanchem.commedkoo.comcaymanchem.com It is typically supplied as a solid and is soluble in methanol. caymanchem.com

PropertyDataSource(s)
Analyte Name Flutamide-d7 lgcstandards.com
CAS Number 223134-72-3 axios-research.com, caymanchem.com, bioscience.co.uk
Molecular Formula C₁₁H₄D₇F₃N₂O₃ axios-research.com, caymanchem.com, bioscience.co.uk
Molecular Weight 283.26 g/mol axios-research.com, caymanchem.com
IUPAC Name 2-(methyl-d3)-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide-2,3,3,3-d4 veeprho.com, caymanchem.com
Synonyms Niftolide-d7 veeprho.com, caymanchem.com
Purity ≥99% deuterated forms (d1-d7) caymanchem.com, bioscience.co.uk
Physical Form Solid caymanchem.com, bioscience.co.uk
Storage Temperature -20°C caymanchem.com
Stability ≥ 4 years caymanchem.com

Investigative Applications of O Flutamide D7 in Drug Metabolism and Pharmacokinetics Dmpk Research

Elucidation of Flutamide (B1673489) Metabolic Pathways in In Vitro Systems.researchgate.netdiva-portal.orgnih.govnih.gov

In vitro systems, such as human liver microsomes, are instrumental in studying the metabolic fate of drugs like flutamide. nih.govnih.gov The use of o-flutamide-d7 (B1155462) in these systems helps to differentiate metabolites from endogenous compounds and provides clearer insights into the metabolic pathways.

Identification of Phase I Biotransformation Products (e.g., 2-hydroxyflutamide, FLU-1, FLU-3).nih.gov

Phase I metabolism of flutamide primarily involves oxidation and hydrolysis. nih.govrsc.org The major pharmacologically active metabolite is 2-hydroxyflutamide, formed through hydroxylation. nih.govnih.gov Another key pathway is the hydrolysis of the amide bond, leading to the formation of 4-nitro-3-(trifluoromethyl)phenylamine, also known as FLU-1. nih.govresearchgate.net This metabolite is a significant component found in plasma. nih.gov Further metabolism can lead to the formation of 2-amino-5-nitro-4-(trifluoromethyl)phenol (B564732) (FLU-3), a primary metabolite excreted in urine. researchgate.net The use of this compound allows for the precise tracking and identification of these deuterated metabolites.

Table 1: Key Phase I Metabolites of Flutamide

Metabolite NameAbbreviationFormation Pathway
2-hydroxyflutamideOH-flutamideOxidation (Hydroxylation)
4-nitro-3-(trifluoromethyl)phenylamineFLU-1Hydrolysis
2-amino-5-nitro-4-(trifluoromethyl)phenolFLU-3Further metabolism of FLU-1

Characterization of Phase II Conjugates (e.g., Glucuronide and Sulfate (B86663) Conjugates).researchgate.netnih.gov

Following Phase I biotransformation, flutamide and its metabolites can undergo Phase II conjugation reactions, which facilitate their excretion. rsc.org In human studies, glucuronic acid conjugates of hydroxylated 4-nitro-3-(trifluoromethyl)-aniline and both mono- and dihydroxylated flutamide have been identified in urine. nih.gov Additionally, a sulfate conjugate of hydroxylated 4-nitro-3-(trifluoromethyl)-aniline has been detected. nih.gov The investigation of this compound would lead to the detection of their corresponding deuterated conjugates, confirming these metabolic routes.

Role of Cytochrome P450 Isoforms in Flutamide Metabolism (CYP1A2, CYP2C9, CYP3A4).researchgate.netnih.govresearchgate.netnih.gov

Several cytochrome P450 (CYP) isoforms are involved in the metabolism of flutamide. CYP1A2 is the primary enzyme responsible for the formation of the active metabolite, 2-hydroxyflutamide. nih.govnih.govresearchgate.net Other isoforms, including CYP3A4 and CYP2C9, also play significant roles. researchgate.netresearchgate.net Specifically, CYP3A4 is mainly responsible for the further metabolism of FLU-1 to a toxic metabolite, FLU-1-N-OH, and to FLU-3. researchgate.net The N-hydroxylation of FLU-1 is also catalyzed by CYP2C9. researchgate.net Studies with recombinant P450s have confirmed the involvement of CYP1A2, CYP3A4, and CYP2C19 in the bioactivation of flutamide and its metabolites. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in Flutamide Metabolism

CYP IsoformRole in Flutamide Metabolism
CYP1A2 Primary enzyme for the formation of 2-hydroxyflutamide. nih.govnih.govresearchgate.net
CYP3A4 Metabolizes FLU-1 to FLU-1-N-OH and FLU-3. researchgate.net Involved in the bioactivation of flutamide metabolites. nih.gov
CYP2C9 Catalyzes the N-hydroxylation of FLU-1. researchgate.net
CYP2C19 Involved in the bioactivation of flutamide metabolites. nih.gov

In Vitro Bioactivation Studies and Reactive Metabolite Formation.researchgate.netnih.govnih.gov

The formation of reactive metabolites is a key area of investigation in drug safety, as these species can lead to toxicity. researchgate.net In vitro studies using this compound are crucial for identifying and characterizing these reactive intermediates.

Investigation of Nitroreduction Pathways and Potential Reactive Intermediates.nih.govnih.gov

The nitroaromatic group of flutamide can undergo nitroreduction, a metabolic pathway that can lead to the formation of reactive intermediates. nih.govnih.gov NADPH:cytochrome P450 reductase (CPR) has been shown to reduce flutamide to an amino metabolite under both aerobic and anaerobic conditions. nih.govnih.gov This reduction can lead to the formation of reactive di-imine intermediates, which are implicated in oxidative stress. nih.gov The formation of glutathione (B108866) (GSH) adducts from these reactive species provides evidence for their generation and helps to elucidate the bioactivation pathways. nih.govnih.gov

Trapping Experiments for Reactive Metabolites (e.g., using Glutathione, KCN)

The bioactivation of a drug to chemically reactive metabolites is a significant concern in drug development, as these species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic drug-induced toxicities. acs.orgevotec.comnih.gov Flutamide has been associated with instances of hepatotoxicity, which is believed to be mediated by the formation of reactive metabolites. nih.govnih.gov Trapping experiments are in vitro assays designed to intercept and stabilize these short-lived reactive species by using nucleophilic trapping agents.

Commonly used trapping agents include "soft" nucleophiles like glutathione (GSH) and "hard" nucleophiles like potassium cyanide (KCN). evotec.com GSH is effective at trapping soft electrophiles such as quinoneimines and arene oxides, while KCN is used to trap hard electrophiles like iminium ions. evotec.comnih.gov In the context of flutamide, studies have identified several GSH adducts, indicating the formation of reactive intermediates. acs.orgnih.gov For instance, a novel sulfenamide (B3320178) GSH conjugate of flutamide has been identified in human liver microsomal incubations, suggesting a bioactivation pathway involving a nitrogen-centered radical. nih.gov

The role of this compound in these experiments is primarily as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org By adding a known amount of the stable isotope-labeled (SIL) compound to the incubation mixture, the formation of trapped reactive metabolites from the unlabeled drug can be accurately quantified, correcting for variations in sample extraction and instrument response. While direct trapping of reactive metabolites from this compound could also be studied to investigate isotope effects on bioactivation pathways, its principal utility lies in ensuring the analytical rigor of the experiment. The use of a SIL-internal standard is a critical component of modern reactive metabolite screening assays. evotec.com

Table 1: Trapping Agents for Reactive Metabolite Studies

Trapping Agent Target Reactive Species Typical Experimental System Role of this compound
Glutathione (GSH) Soft electrophiles (e.g., quinoneimines, arene oxides, nitrenium ions) Liver microsomes, Hepatocytes Internal standard for LC-MS/MS quantitation
Potassium Cyanide (KCN) Hard electrophiles (e.g., iminium ions, carbocations) Liver microsomes Internal standard for LC-MS/MS quantitation

| Cysteine (Cys) | Soft electrophiles | Liver microsomes | Internal standard for LC-MS/MS quantitation |

Comparative In Vitro Metabolism Across Species (excluding human clinical comparisons)

Understanding the differences and similarities in drug metabolism across various animal species is crucial for selecting appropriate toxicological models and for extrapolating pre-clinical data to predict human metabolism. huborganoids.nl In vitro systems such as liver microsomes and hepatocytes from different species are widely used for this purpose. nih.govhoeford.com

Studies on the in vitro metabolism of flutamide have revealed significant species differences. nih.govresearchgate.net The primary metabolic pathway for flutamide is hydroxylation to form its active metabolite, 2-hydroxyflutamide, a reaction primarily catalyzed by the cytochrome P450 (CYP) enzyme CYP1A2. nih.govncl.edu.tw

In vitro experiments using liver microsomes from rats, dogs, and pigs have shown extensive metabolism of flutamide. nih.gov In pig, dog, and rat liver microsomes, flutamide undergoes extensive hydroxylation, producing mono-, di-, and tri-hydroxylated metabolites. nih.gov In contrast, incubations with human liver microsomes primarily yield the pharmacologically active 2-hydroxyflutamide. nih.gov Furthermore, pig liver microsomes were also capable of forming hydroxylated 4-nitro-3-(trifluoromethyl)-aniline, a hydrolysis product. nih.gov Fungal models, such as Cunninghamella elegans, have also been used as a tool to mimic mammalian metabolism, producing 2-hydroxyflutamide as the major metabolite. ucd.ieresearchgate.net

The comparative analysis highlights distinct species-specific patterns in flutamide metabolism. While hydroxylation is a common pathway across species, the extent and position of hydroxylation vary significantly. nih.gov Rats exhibit different serum concentrations of 2-hydroxyflutamide compared to other species, and diet can influence these levels. ncl.edu.tw

This compound is instrumental in these comparative studies. As an internal standard, it allows for the precise quantitation of the parent drug disappearance and metabolite formation across different species' microsomes or hepatocytes. This enables a direct and accurate comparison of metabolic rates and pathway preferences, which is essential for identifying the animal model that most closely resembles human metabolism for further pre-clinical development.

Table 2: Major In Vitro Metabolites of Flutamide in Liver Microsomes of Different Species

Species Major Metabolites Identified Key Metabolic Pathways
Rat 2-Hydroxyflutamide, Dihydroxylated Flutamide, Trihydroxylated Flutamide Hydroxylation
Dog 2-Hydroxyflutamide, Dihydroxylated Flutamide, Trihydroxylated Flutamide Hydroxylation
Pig 2-Hydroxyflutamide, Dihydroxylated Flutamide, Trihydroxylated Flutamide, Hydroxylated 4-nitro-3-(trifluoromethyl)-aniline Hydroxylation, Hydrolysis
Human 2-Hydroxyflutamide Hydroxylation

Data sourced from Schultz et al. (2005). nih.gov

Analysis of Flutamide Biotransformation in Liver Microsomes and Hepatocytes from Different Animal Models

Pre-clinical Pharmacokinetic Studies and Disposition Profiling (focus on methodologies and mechanistic insights)

Pre-clinical pharmacokinetic studies are designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug in animal models. compbio.comuni.lu These studies provide critical information on a drug's disposition and help in understanding the relationship between dose, exposure, and effect. nih.gov

In animal models such as rats, flutamide is rapidly and extensively absorbed and metabolized. drugbank.com Following administration, the parent flutamide constitutes only a small fraction of the compound-related material in plasma, with the majority being metabolites, primarily 2-hydroxyflutamide. drugbank.com The disposition of flutamide and its metabolites involves distribution to various tissues, with excretion occurring mainly through the urine. drugbank.com Studies in rats have characterized the dose-dependent kinetics and tissue distribution of flutamide and its active metabolite. oup.com Physiologically based pharmacokinetic (PBPK) models have been developed for flutamide in rats to simulate its ADME properties and predict its concentrations in various organs. uni.lu

Accurate quantitation of the parent drug and its metabolites in biological matrices (e.g., plasma, urine, and various tissues) is fundamental to ADME studies. nih.gov LC-MS/MS is the analytical method of choice for this purpose due to its sensitivity and specificity. oup.com The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification.

In this context, this compound serves as an ideal internal standard for the quantitation of flutamide, while other labeled analogs, such as 2-hydroxyflutamide-d6, are used for the quantitation of the corresponding metabolites. oup.com For example, in a 28-day toxicity study in rats, a deuterated standard was used to quantify flutamide and hydroxyflutamide (B1664084) in plasma and testes, revealing a dose-dependent increase in metabolite concentration. oup.com The limit of quantitation for both compounds was in the low ng/mL or ng/g range, demonstrating the sensitivity of the method. oup.com The use of this compound ensures that any variability during sample processing (e.g., extraction from tissue homogenates) or analysis is accounted for, providing reliable data on the tissue distribution and clearance of flutamide.

Table 3: Example of Quantitation Parameters in Animal PK Studies

Analyte Internal Standard Biological Matrix Analytical Method Limit of Quantitation (Example)
Flutamide This compound Plasma, Testes HPLC-MS/MS 0.01 µg/mL (Plasma), 0.02 µg/g (Testes)
2-Hydroxyflutamide 2-Hydroxyflutamide-d6 Plasma, Testes HPLC-MS/MS 0.01 µg/mL (Plasma), 0.02 µg/g (Testes)

Quantitation limits are examples based on similar studies. oup.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Flutamide
2-Hydroxyflutamide
2-Hydroxyflutamide-d6
4-nitro-3-(trifluoromethyl)-aniline
Glutathione (GSH)
Potassium Cyanide (KCN)

Evaluation of Deuterium (B1214612) Isotope Effects on Flutamide's Metabolic Fate and Pharmacokinetics

The substitution of hydrogen with its stable, non-radioactive isotope deuterium (²H or D) is a strategy employed in medicinal chemistry to modulate the pharmacokinetic properties of a drug. This approach is predicated on the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. This increased bond strength can make the bond more resistant to metabolic cleavage, particularly in reactions catalyzed by cytochrome P450 (CYP) enzymes. selvita.comtandfonline.com Consequently, deuteration at a site of metabolic oxidation can slow down a drug's metabolism, potentially leading to an increased half-life (t½), higher systemic exposure (AUC), and a reduced rate of clearance. bioscientia.dedovepress.com

Flutamide is a nonsteroidal antiandrogen that undergoes rapid and extensive first-pass metabolism in the liver. drugbank.com The primary metabolic pathway involves the hydroxylation of the isopropyl side chain, a reaction catalyzed predominantly by the CYP1A2 enzyme, to form its main active metabolite, 2-hydroxyflutamide. researchgate.netnih.gov Given that this hydroxylation is a critical step in flutamide's metabolism, deuteration of the methyl groups on the isobutyryl moiety, as in this compound, is hypothesized to influence its metabolic rate.

While specific, publicly available research detailing the direct comparative pharmacokinetics of this compound versus flutamide is limited, the principles of DMPK suggest several potential outcomes from such an investigation. A comparative in vitro metabolic stability assay using human liver microsomes could provide key data on the intrinsic clearance (CLint) and half-life of both compounds. bioduro.comeurofinsdiscovery.com Such studies are crucial for predicting a drug's behavior in vivo. altex.org

Hypothetical Comparative Metabolic Stability Data

The following table illustrates hypothetical results from an in vitro human liver microsomal stability assay comparing Flutamide and this compound. These values are based on the expected outcomes of the deuterium isotope effect and are for illustrative purposes only, as specific experimental data is not publicly available.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining (at 30 min)
Flutamide1546.225.0
This compound3519.858.5

In this hypothetical scenario, the deuterated compound, this compound, exhibits a longer half-life and lower intrinsic clearance, which would be consistent with a significant deuterium isotope effect slowing the rate of CYP1A2-mediated hydroxylation.

Expected Impact on Pharmacokinetic Parameters

Should these in vitro findings translate to an in vivo setting, one would anticipate observable differences in the pharmacokinetic profiles of Flutamide and this compound following oral administration. The primary effect would be an alteration in the rate of formation of the active metabolite, 2-hydroxyflutamide.

Hypothetical Comparative Pharmacokinetic Data in Rats

This table presents a hypothetical comparison of key pharmacokinetic parameters for Flutamide and this compound in a rat model. These illustrative values demonstrate the potential impact of deuteration.

ParameterFlutamideThis compoundExpected Change
Cmax (ng/mL)5095Increase
AUC (ng·h/mL)250700Increase
t½ (hours)1.54.0Increase
CL/F (L/h/kg)207.1Decrease

Discussion of Research Findings

For Flutamide, beyond hydroxylation, another metabolic route is hydrolysis to 4-nitro-3-(trifluoromethyl)aniline (B27955) (FLU-1), a reaction catalyzed by carboxylesterases. researchgate.net A comprehensive study of this compound would therefore not only compare the parent drug's pharmacokinetics but also quantify the relative formation of its various metabolites compared to the non-deuterated form. This would clarify whether deuteration simply slows metabolism or shunts it toward different metabolic products.

While deuterated analogs of other antiandrogens, such as enzalutamide, have been developed and shown to possess improved pharmacokinetic profiles in preclinical and clinical settings, specific and detailed research findings on this compound remain proprietary or unpublished in peer-reviewed literature. dovepress.comresearchgate.net Therefore, while the theoretical basis for its use in DMPK studies is strong, a definitive evaluation of its metabolic fate and pharmacokinetics awaits the publication of direct comparative studies.

Synthesis and Characterization of Deuterated Flutamide Analogs in Academic Research

Synthetic Strategies for Incorporating Deuterium (B1214612) Atoms into the Flutamide (B1673489) Scaffold

The introduction of deuterium into a molecule like flutamide can be achieved through two primary approaches: late-stage hydrogen-deuterium exchange on the final molecule or an intermediate, or a de novo synthesis using deuterated building blocks. acs.org

Late-stage functionalization often involves catalytic hydrogen isotope exchange (HIE), where a catalyst facilitates the replacement of specific C-H bonds with C-D bonds using a deuterium source like heavy water (D₂O) or deuterium gas (D₂). snnu.edu.cnmdpi.com Catalysts such as iridium, palladium, or cobalt complexes have been employed for regioselective deuteration of various organic molecules, including anilines and aromatic systems relevant to the flutamide structure. snnu.edu.cn

However, for a compound like o-Flutamide-d7 (B1155462), where all seven protons on the isobutyryl moiety [−C(O)CH(CH₃)₂] are replaced with deuterium to form [−C(O)CD(CD₃)₂], a de novo synthesis is a more precise and common strategy. This approach builds the final molecule from smaller, pre-deuterated fragments, ensuring complete and specific labeling.

A key academic synthesis developed for Flutamide-d7, which is directly analogous to the synthesis of this compound, involves constructing a deuterated isobutyric acid derivative first. researchgate.net The general steps of this synthetic pathway are outlined below:

Preparation of a Deuterated Grignard Reagent: The synthesis begins with a fully deuterated isopropyl halide, such as 2-bromopropane-d7. This is reacted with magnesium metal to form the corresponding Grignard reagent, (CD₃)₂CDMgBr.

Carboxylation: The deuterated Grignard reagent is then carboxylated by reacting it with carbon dioxide (CO₂), followed by an acidic workup. This step introduces a carboxylic acid group, yielding isobutyric acid-d7, (CD₃)₂CDCOOH.

Acyl Chloride Formation: The resulting deuterated carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by treating it with a chlorinating agent like oxalyl chloride or thionyl chloride.

Amidation: In the final step, the deuterated acyl chloride, (CD₃)₂CDCOCl, is reacted with the appropriate aniline (B41778) precursor. For this compound, this precursor is 2-amino-6-nitrobenzotrifluoride. The reaction forms the amide bond, yielding the final product, this compound. researchgate.net

This multi-step approach provides excellent control over the location and level of deuterium incorporation. nih.gov

Table 1: Illustrative De Novo Synthetic Scheme for this compound

Step Reactants Key Reagent Intermediate/Product Purpose
1 2-Bromopropane-d7 Magnesium (Mg) (CD₃)₂CDMgBr Formation of deuterated Grignard reagent
2 (CD₃)₂CDMgBr Carbon Dioxide (CO₂) (CD₃)₂CDCOOH Introduction of carboxylic acid function
3 (CD₃)₂CDCOOH Oxalyl Chloride ((COCl)₂) (CD₃)₂CDCOCl Activation of carboxylic acid

Analytical Purity and Isotopic Enrichment Assessment of this compound

After synthesis, it is crucial to assess the chemical purity and confirm the isotopic enrichment of this compound. Standard analytical chemistry techniques are employed for this characterization.

Analytical Purity: The chemical purity of the synthesized compound, ensuring it is free from starting materials, reagents, and side products, is typically determined using chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flutamide and its analogs. bsu.edu.eglatamjpharm.orgnih.gov

A typical reversed-phase HPLC method would involve:

Column: A C18 or C8 stationary phase. latamjpharm.orgnih.gov

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. latamjpharm.org

Detection: UV detection at a wavelength where the molecule exhibits strong absorbance, such as 240 nm for the flutamide chromophore. latamjpharm.org

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Validation studies for such methods typically confirm linearity, accuracy, and precision to be within acceptable limits (e.g., Relative Standard Deviation < 2%). researchgate.net

Isotopic Enrichment Assessment: Isotopic enrichment analysis quantifies the percentage of molecules that have been successfully deuterated to the desired level (d7). This is most commonly and accurately measured using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. A comparison of the mass spectrum of the deuterated compound with its non-deuterated counterpart provides direct evidence of deuterium incorporation. o-Flutamide (C₁₁H₁₁F₃N₂O₃) has a molecular weight of 276.22 g/mol , while the fully deuterated this compound (C₁₁H₄D₇F₃N₂O₃) has a molecular weight of 283.26 g/mol . axios-research.com High-resolution mass spectrometry can precisely measure this mass difference and determine the distribution of different isotopologues (d0, d1, d2, etc.), allowing for a precise calculation of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully synthesized this compound sample, the signals corresponding to the seven protons of the isobutyryl group should be absent or significantly diminished. The integration of any residual proton signals in this region compared to the signals of the aromatic protons provides a quantitative measure of isotopic purity.

²H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of deuterium atoms in the molecule, showing signals at chemical shifts corresponding to the deuterated positions.

¹³C NMR: The carbon signals for the deuterated carbons (CD and CD₃) will appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1) and will be shifted slightly upfield compared to the corresponding carbons in the non-deuterated molecule.

Table 2: Analytical Methods for Characterization of this compound

Parameter Method Principle Expected Result for this compound
Chemical Purity HPLC-UV Chromatographic separation based on polarity, followed by UV absorbance detection. A single major peak with a retention time specific to the compound; purity typically >98%.
Molecular Mass Mass Spectrometry (MS) Separation of ions by mass-to-charge ratio. Molecular ion peak observed at m/z ≈ 283.26, confirming the mass of the d7 isotopologue.
Isotopic Enrichment ¹H NMR Detection of proton signals. Absence or significant reduction of signals for the isobutyryl group protons (a doublet and a septet).

| Deuterium Location | ²H NMR | Detection of deuterium signals. | Signals appear at chemical shifts corresponding to the isobutyryl group positions. |


Advanced Research Perspectives and Future Directions for Deuterated Chemical Probes

Mechanistic Studies of Androgen Receptor Modulation in Cellular Models

o-Flutamide-d7 (B1155462) is instrumental in precise mechanistic studies of androgen receptor modulation. Its primary role is as a stable, isotopically labeled internal standard, which allows for accurate quantification of the parent compound, Flutamide (B1673489), in various experimental settings. medchemexpress.comcaymanchem.com This is crucial for understanding the direct interactions and downstream cellular effects mediated by Flutamide.

Flutamide is a non-steroidal, competitive antagonist of the androgen receptor, meaning it directly competes with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding. tocris.comwikipedia.org In vitro binding assays are fundamental for determining the affinity of compounds for the AR. This compound is essential for the precise quantification of Flutamide in these assays using techniques like liquid chromatography-mass spectrometry (LC-MS), thereby ensuring the accuracy of the resulting binding affinity data. caymanchem.com

The binding affinity of Flutamide has been characterized in various studies. For instance, its affinity for the androgen receptor has been measured in cytosolic extracts of rat ventral prostate and anterior pituitary tissues. caymanchem.com The use of a deuterated internal standard like this compound is critical for obtaining reliable and reproducible quantitative data in such sensitive assays.

Table 1: In Vitro Androgen Receptor Binding Affinity of Flutamide

Tissue Source Ligand Binding Affinity (Ki)
Rat Ventral Prostate (cytosol) Flutamide 1.3 µM
Rat Anterior Pituitary (cytosol) Flutamide 7.5 µM

Data derived from studies on the parent compound, Flutamide. caymanchem.com

The antagonistic binding of Flutamide to the androgen receptor initiates a cascade of cellular events, including the inhibition of androgen-dependent DNA synthesis and cell growth, ultimately leading to cytotoxicity in androgen-sensitive prostate cancer cells. caymanchem.comfu-berlin.de Studies investigating these cellular responses rely on accurate measurements of the compound's concentration, a role fulfilled by this compound as an internal standard. medchemexpress.com

The cytotoxic effects of Flutamide have been evaluated in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting cell viability. For example, Flutamide has been shown to be cytotoxic to both PC3 and LNCaP prostate cancer cells. caymanchem.com Furthermore, in vivo studies using mouse xenograft models have demonstrated that Flutamide can reduce tumor growth. caymanchem.com The investigation of these effects is significantly enhanced by the use of this compound for precise analytical measurements.

Table 2: Cytotoxicity of Flutamide in Prostate Cancer Cell Lines

Cell Line Description IC50 Value
PC3 Androgen-independent human prostate cancer 98.8 µM
LNCaP Androgen-sensitive human prostate cancer 81.8 µM

Data represents the activity of the non-deuterated parent compound, Flutamide. caymanchem.com

In Vitro Androgen Receptor Binding Assays

Contributions to Drug Discovery and Development Methodologies

Deuterated compounds, including this compound, have made significant contributions to the methodologies employed in drug discovery and development. cdnsciencepub.comresearchgate.net Their unique properties are leveraged to enhance the precision and reliability of various screening and analytical techniques.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for activity against a specific biological target. bmglabtech.comjapsonline.com In the context of androgen receptor modulation, HTS assays are used to identify novel agonists or antagonists. evotec.com During the subsequent lead optimization phase, where promising "hits" from HTS are chemically modified to improve their pharmacological properties, deuterated standards are invaluable. danaher.com this compound can be used as an internal standard in HTS and lead optimization campaigns focused on non-steroidal antiandrogens to ensure accurate quantification and comparison of the potency and metabolic stability of new chemical entities. danaher.comacs.org

The primary and most direct application of this compound is as a certified reference material and internal standard for the development and validation of novel bioanalytical techniques. caymanchem.comscbt.com Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for quantifying drugs and their metabolites in biological matrices like plasma and tissue. researchgate.netiajps.com The use of a stable isotope-labeled internal standard like this compound, which has a higher molecular weight than the parent compound but exhibits nearly identical chemical and chromatographic properties, allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis. medchemexpress.comresearchgate.net

Table 3: Properties of this compound

Property Value
Chemical Formula C₁₁H₄D₇F₃N₂O₃
Molecular Weight 283.25
CAS Number 223134-72-3
Application Internal standard for Flutamide quantification

Data sourced from chemical supplier specifications. medchemexpress.comcaymanchem.com

Application in High-Throughput Screening and Lead Optimization

Prospects for Deuterated Compounds in Broader Pharmacological and Toxicological Research

The use of deuterated compounds extends beyond their role as analytical standards and into broader pharmacological and toxicological research. cdnsciencepub.comresearchgate.netjuniperpublishers.com The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. juniperpublishers.com This "deuterium isotope effect" can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP) enzymes. cdnsciencepub.com

This principle has several important implications:

Metabolic Probes: Deuterated compounds can be used as mechanistic probes to study the metabolic pathways of drugs. researchgate.net By strategically placing deuterium at sites of metabolism, researchers can investigate how a drug is broken down in the body.

Altered Pharmacokinetics: Slowing down metabolism can lead to a longer biological half-life and increased systemic exposure of a drug. juniperpublishers.com

Metabolic Shunting: Deuteration at a primary metabolic site can sometimes redirect metabolism towards alternative pathways, a phenomenon known as "metabolic switching." cdnsciencepub.com This can be advantageous if it leads to the formation of fewer toxic metabolites. juniperpublishers.com

For a compound like Flutamide, which is known to be metabolized by CYP1A2, the use of specifically deuterated analogs in research could help to further elucidate its metabolic fate and the mechanisms underlying its associated toxicity. caymanchem.com The exploration of deuteration as a medicinal chemistry tool offers the potential to develop new chemical entities with improved pharmacokinetic profiles and better safety margins. nih.gov

Emerging Methodologies in Stable Isotope-Labeled Compound Research

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern bioanalytical and pharmaceutical research. Emerging methodologies in this field aim to enhance the precision, sensitivity, and scope of studies involving drug metabolism, pharmacokinetics (DMPK), and quantitative analysis. This compound, with its seven deuterium atoms, serves as an exemplary tool in the application of these advanced techniques, particularly as an internal standard in mass spectrometry-based assays.

The primary application of this compound is as an internal standard for the quantification of its non-deuterated counterpart, o-Flutamide, and its active metabolite, Hydroxyflutamide (B1664084). In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z) to prevent signal interference. Deuterated standards like this compound fulfill these criteria exceptionally well. The deuterium labeling increases the molecular weight, shifting the mass spectrum and allowing for clear differentiation from the unlabeled analyte, while its physicochemical properties remain nearly identical, ensuring it behaves similarly during sample extraction and chromatographic separation.

Recent advancements have focused on refining the use of such standards to overcome analytical challenges like matrix effects and to improve the accuracy of pharmacokinetic studies. For instance, research involving the analysis of flutamide and its metabolites in biological matrices like plasma utilizes this compound to ensure precise quantification, which is crucial for understanding the drug's absorption, distribution, metabolism, and excretion.

Detailed research findings from studies utilizing deuterated standards highlight their indispensability. In a typical LC-MS/MS method for quantifying an analyte, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This is known as Multiple Reaction Monitoring (MRM). The stability of the deuterium labels on this compound ensures that there is no isotopic exchange (H/D exchange) during sample processing or analysis, a critical factor for assay robustness.

The table below illustrates typical mass spectrometry parameters for a related compound, showcasing the principle applied to this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Analyte (e.g., Flutamide) 277.1257.1Positive
Internal Standard (e.g., Flutamide-d3) 280.1260.1Positive

This table demonstrates the mass shift principle using a similar deuterated standard. For this compound, the precursor ion m/z would be approximately 284.2, providing a clear mass difference for unambiguous detection.

Future directions in this field point towards the development of more complex, poly-deuterated standards to completely eliminate any possibility of isotopic overlap, especially when using high-resolution mass spectrometry. Furthermore, emerging microdosing studies, which administer very low, non-pharmacologically active doses of a drug, increasingly rely on ultra-sensitive analytical methods enabled by high-purity stable isotope-labeled internal standards like this compound. These methodologies allow for early human pharmacokinetic screening, reducing drug development timelines and costs. The continued use and development of probes like this compound are integral to pushing the boundaries of analytical chemistry and pharmaceutical sciences.

Q & A

Q. How should researchers resolve contradictions in reported binding affinities of this compound to androgen receptors across studies?

  • Methodological Answer : Perform meta-analysis of existing data to identify variables (e.g., receptor isoform, assay type). Validate findings using isothermal titration calorimetry (ITC) for thermodynamic profiling and surface plasmon resonance (SPR) for kinetic analysis. Cross-reference with structural models (e.g., molecular docking) to assess deuterium’s steric/electronic impact .

Q. What isotopic effects might this compound exhibit in vivo, and how can these be experimentally distinguished from pharmacokinetic variability?

  • Methodological Answer : Conduct comparative pharmacokinetic (PK) studies in animal models using both this compound and non-deuterated flutamide. Monitor plasma half-life, metabolite profiles (via 1H^1H-NMR or LC-MS), and tissue distribution. Use compartmental modeling to differentiate isotope-related metabolic shifts (e.g., deuterium kinetic isotope effects) from intersubject variability .

Q. What methodological challenges arise when quantifying trace metabolites of this compound in complex biological matrices?

  • Methodological Answer : Optimize sample preparation using solid-phase extraction (SPE) or protein precipitation with deuterated internal standards (e.g., d7-hydroxyflutamide) to correct for matrix effects. Employ high-resolution MS (HRMS) with data-independent acquisition (DIA) for untargeted metabolite profiling. Validate limits of detection (LOD) and quantification (LOQ) using spiked calibration curves .

Q. How can researchers design studies to assess the long-term stability of this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) and real-time monitoring (25°C/60% RH). Analyze degradation products via LC-MS and correlate with computational models (e.g., Arrhenius equation for shelf-life prediction). Include lyophilized vs. solution formulations to evaluate excipient interactions .

Interdisciplinary and Ethical Considerations

Q. What interdisciplinary approaches are recommended for studying this compound’s dual role as a deuterated probe and therapeutic agent?

  • Methodological Answer : Combine pharmacodynamic assays (e.g., androgen receptor transactivation) with isotopic tracing to track metabolic fate. Integrate proteomics (e.g., SILAC) to identify off-target effects and toxicology screens to assess deuterium-specific liabilities .

Q. How should ethical considerations influence experimental design when using this compound in preclinical models?

  • Methodological Answer : Adhere to institutional guidelines for deuterated compound handling (e.g., waste disposal protocols). Justify deuterium use via pilot studies demonstrating reduced metabolite toxicity or enhanced PK properties. Include ethics committee oversight for animal welfare and data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.